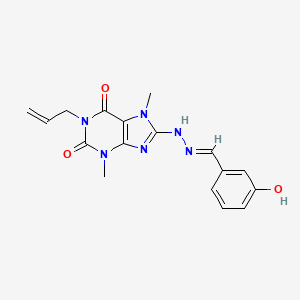
2-(1-Methoxycyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxycyclopentyl)acetic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Applications
A series of 1,3,4-thiadiazole derivatives of a structurally similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized showcasing the potential for generating antimicrobial agents. These compounds, synthesized by cyclization with thiosemicarbazide, showed significant activity against several microbial strains, hinting at the broader applicability of related acetic acid derivatives in antimicrobial drug synthesis (Noolvi et al., 2016).
Catalysis and Chemical Transformations
In the context of catalysis, acetylation reactions with acetic anhydride over HBEA zeolite were explored using 2-methoxynaphthalene, providing insights into the reaction mechanisms and product selectivity. These findings could be extrapolated to understand how structurally related compounds like 2-(1-Methoxycyclopentyl)acetic acid might behave under similar catalytic conditions, potentially aiding in the development of new catalytic processes for acetic acid derivatives (Fromentin et al., 2000).
Protecting Group in Organic Synthesis
The utility of (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions was reported, which is prepared from (2-nitrophenyl)acetic acid. This protection strategy could be relevant for derivatives of this compound, especially in complex organic synthesis where selective deprotection is required (Daragics & Fügedi, 2010).
Biomarker Detection
A precise method for detecting and quantifying (2-methoxyethoxy)acetic acid in human urine samples was developed, demonstrating the potential of using acetic acid derivatives as biomarkers for exposure to certain chemicals. This methodology could be adapted for monitoring exposure to substances related to this compound, highlighting its relevance in toxicological studies (B'hymer et al., 2003).
Fluorescent Labeling Reagents
6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, was identified as a novel fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis. This example illustrates how modifications of acetic acid derivatives can lead to the development of new fluorescent labeling reagents for use in various analytical applications (Hirano et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,2-disubstituted cyclopentane derivatives, have shown inhibitory activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), and α-glucosidase enzymes . These enzymes play crucial roles in neurotransmission and carbohydrate metabolism, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like ache, bche, and α-glucosidase . Inhibition of these enzymes can lead to an increase in acetylcholine levels in the synaptic cleft, affecting neurotransmission, and can also slow down carbohydrate digestion, affecting glucose absorption.
Biochemical Pathways
Inhibition of α-glucosidase can affect the carbohydrate-digestion pathway, slowing down the breakdown of complex carbohydrates into glucose .
Result of Action
The inhibition of α-glucosidase could slow down carbohydrate digestion, affecting glucose absorption .
Properties
IUPAC Name |
2-(1-methoxycyclopentyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQOYPDVVBMAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
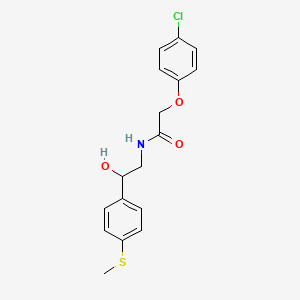
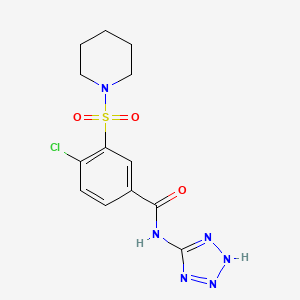
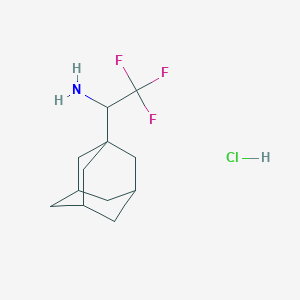

![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)
![Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2981440.png)
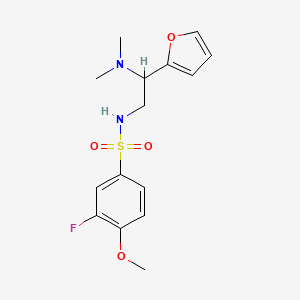
![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)
![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)
![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)
